2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene
Overview
Description
2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene is an organic compound that features a sulfonyl group attached to a benzene ring substituted with chlorine and fluorine atoms
Mechanism of Action
Mode of Action
The presence of a sulfonyl group and a chlorophenyl group in its structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to accurately describe the biochemical pathways affected by this compound. Sulfone compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Given its chemical structure, it is reasonable to hypothesize that it might be well-absorbed due to its lipophilic nature, but this would need to be confirmed through experimental studies .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by exposure to light or high temperatures. Its efficacy could be influenced by the pH of the environment, as this could affect the compound’s ionization state and, consequently, its interactions with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-difluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene.
1,4-Difluorobenzene: Another precursor used in the synthesis.
Sulfonyl Fluorides: Compounds with similar sulfonyl groups but different substituents on the benzene ring.
Uniqueness
This compound is unique due to the combination of chlorine and fluorine substituents on the benzene ring, which imparts distinct chemical properties. These properties include increased reactivity in nucleophilic substitution reactions and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylmethyl]-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O2S/c14-10-1-4-12(5-2-10)19(17,18)8-9-7-11(15)3-6-13(9)16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEQSSURHUQFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432595 | |
Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470716-51-9 | |
Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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